4-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid
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Overview
Description
4-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid typically involves the formation of the thiazole ring followed by the attachment of the benzoic acid moiety. One common method involves the reaction of 4-methylphenyl isothiocyanate with 2-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid: This compound has a similar structure but with a fluorine atom and a hydroxy group, which can alter its biological activity and chemical properties.
4-(4-Methylphenyl)benzoic acid: This compound lacks the thiazole ring, making it less versatile in terms of biological activity and chemical reactivity.
Uniqueness
4-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid is unique due to the presence of both the thiazole ring and the benzoic acid moiety. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-2-4-12(5-3-11)15-10-22-17(19-15)18-14-8-6-13(7-9-14)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPNPEUNOAGVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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